1-(1-Phenylcyclopropyl)-3-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea
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Overview
Description
1-(1-Phenylcyclopropyl)-3-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea is a synthetic organic compound that features a cyclopropyl group, a thiazole ring, and a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylcyclopropyl)-3-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Urea Formation: The final step involves the reaction of the cyclopropyl and thiazole intermediates with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenylcyclopropyl)-3-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Phenylcyclopropyl)-3-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea would depend on its specific biological target. Generally, compounds with urea linkages can act as enzyme inhibitors by mimicking the transition state of enzyme-substrate complexes. The cyclopropyl and thiazole groups may interact with specific protein sites, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-pentanol: A compound with a similar phenyl group but different functional groups.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
1-(1-Phenylcyclopropyl)-3-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea is unique due to its combination of a cyclopropyl group, a thiazole ring, and a urea moiety, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
1-(1-phenylcyclopropyl)-3-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-19(23-20(11-12-20)16-9-5-2-6-10-16)21-13-18-22-17(14-25-18)15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H2,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBLARJGXZMKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)NCC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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